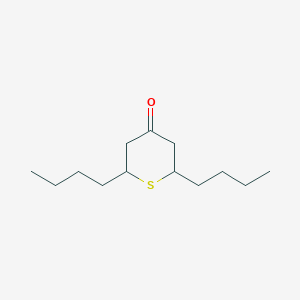
Ethyl 5-chloro-2-(methanesulfonamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-chloro-2-(methanesulfonamido)benzoate is an organic compound with a complex structure that includes a benzene ring substituted with a chlorine atom, an ethyl ester group, and a methanesulfonamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-2-(methanesulfonamido)benzoate typically involves the esterification of 5-chloro-2-(methanesulfonamido)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-chloro-2-(methanesulfonamido)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 5-chloro-2-(methanesulfonamido)benzoic acid derivatives.
Hydrolysis: 5-chloro-2-(methanesulfonamido)benzoic acid.
Reduction: 5-chloro-2-(methanesulfonamido)benzoic acid derivatives with an amine group.
Aplicaciones Científicas De Investigación
Ethyl 5-chloro-2-(methanesulfonamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Ethyl 5-chloro-2-(methanesulfonamido)benzoate exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis. The methanesulfonamido group can interact with enzyme active sites, disrupting their normal function.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5-chloro-2-(methylsulfonyl)benzoate
- Ethyl 5-chloro-2-(methanesulfonyl)benzoate
- Ethyl 5-chloro-2-(methylsulfonamido)benzoate
Uniqueness
Ethyl 5-chloro-2-(methanesulfonamido)benzoate is unique due to the presence of both the chlorine atom and the methanesulfonamido group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
90870-00-1 |
|---|---|
Fórmula molecular |
C10H12ClNO4S |
Peso molecular |
277.73 g/mol |
Nombre IUPAC |
ethyl 5-chloro-2-(methanesulfonamido)benzoate |
InChI |
InChI=1S/C10H12ClNO4S/c1-3-16-10(13)8-6-7(11)4-5-9(8)12-17(2,14)15/h4-6,12H,3H2,1-2H3 |
Clave InChI |
JTPHRBYAWFJCGS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)Cl)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one](/img/structure/B14366073.png)
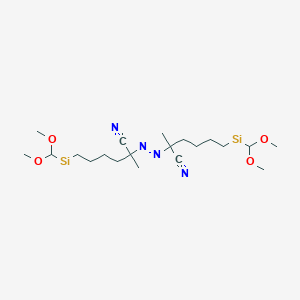
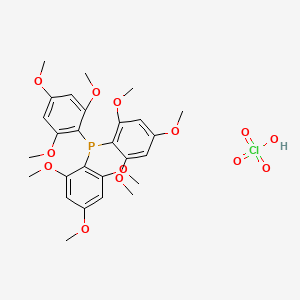

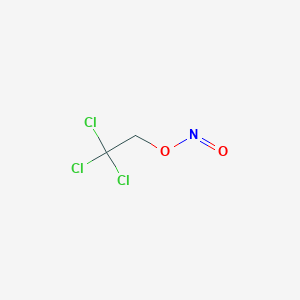



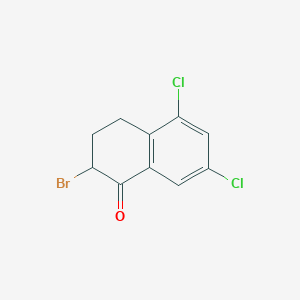

![N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide](/img/structure/B14366124.png)
![2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14366130.png)

